molecular formula C12H25ClN2O B1382947 N-(4-aminocyclohexyl)hexanamide hydrochloride CAS No. 1587534-37-9

N-(4-aminocyclohexyl)hexanamide hydrochloride

Cat. No. B1382947
CAS RN: 1587534-37-9
M. Wt: 248.79 g/mol
InChI Key: OFJRHRSHMQHJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminocyclohexyl)hexanamide hydrochloride (NACHH) is a derivative of the cyclohexanecarboxamide family and is a small molecule found in nature. It is a white crystalline solid and is soluble in water, ethanol and methanol. NACHH is used in many scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

  • N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a metabolite of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), was synthesized from 4-aminocyclohexanols. This metabolite demonstrated significant anticancer activity, suggesting that the anticancer properties of CCNU are primarily due to its metabolites (Johnston, Mccaleb, & Montgomery, 1975).

Cytotoxicity Evaluation

  • A study focused on the synthesis of diastereomerically pure N-substituted derivatives of natural amino acids containing a hexahydropyrimidine moiety. These compounds, derived from reactions involving amino acid hydrochlorides, exhibited in vitro cytotoxic activities in cancer and normal human cells (Latypova et al., 2017).

Asymmetric Synthesis Applications

  • Research on the asymmetric synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams involved the use of 1-chloro-1-nitrosocyclohexane, highlighting the relevance of these compounds in stereochemical control in synthesis (Oppolzer, Tamura, & Deerberg, 1992).

Environmental Degradation Research

  • The microbial degradation of hexachlorocyclohexane (HCH) isomers and the associated genetic manipulations of catabolic genes responsible for this process have been a significant area of research. These studies have implications for environmental cleanup and understanding microbial degradation pathways (Johri et al., 1996).

Pharmaceutical and Chemical Synthesis

  • Various studies have explored the synthesis and evaluation of N-substituted acetohydroxamic acids, esters, and retroamide derivatives for potential pharmaceutical applications. These studies underscore the versatility of N-substituted compounds in medicinal chemistry (Elfarra, Yeh, & Hanna, 1982), (Vandevoorde et al., 2003).

Catalysis and Organic Synthesis

  • 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for acylation of alcohols, demonstrating the potential of these compounds in facilitating organic synthesis reactions (Liu, Ma, Liu, & Wang, 2014).

properties

IUPAC Name

N-(4-aminocyclohexyl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11;/h10-11H,2-9,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJRHRSHMQHJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminocyclohexyl)hexanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-aminocyclohexyl)hexanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-aminocyclohexyl)hexanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-aminocyclohexyl)hexanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-aminocyclohexyl)hexanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-aminocyclohexyl)hexanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.